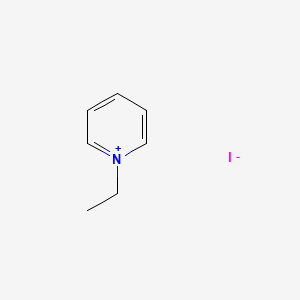

1-Ethylpyridinium iodide

Descripción

1-Ethylpyridinium iodide (CAS [872-90-2], molecular formula C₇H₁₀IN, molecular weight 235.07) is an ionic liquid composed of a 1-ethylpyridinium cation and an iodide anion. It is a light-sensitive crystalline solid with a melting point of 97°C . This compound is widely used in industrial and research applications, including electrolytes, lubricants, CO₂ capture, and biomass processing . Its pyridinium-based structure provides unique solvation properties, thermal stability, and ionic conductivity, making it a versatile solvent and functional material .

Propiedades

IUPAC Name |

1-ethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRVQSSHFLOXGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049364 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-90-2 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONQ84GL0M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism

The synthesis of 1-ethylpyridinium iodide proceeds via an Sₙ2 nucleophilic substitution mechanism, where the lone pair on pyridine’s nitrogen attacks the electrophilic carbon of ethyl iodide. This results in the formation of a positively charged pyridinium ion and iodide as the counterion. The reaction is highly exothermic and typically conducted under reflux in polar aprotic solvents to enhance reaction kinetics.

Key chemical equation :

$$

\text{Pyridine} + \text{CH}3\text{CH}2\text{I} \rightarrow \text{this compound}

$$

Solvent Effects

Solvent choice significantly impacts reaction rate and yield. Methanol, a protic solvent, accelerates quaternization due to hydrogen bonding with the iodide ion, stabilizing the transition state. In contrast, aprotic solvents like acetonitrile reduce side reactions but may require longer reaction times.

Table 1: Solvent-Dependent Reaction Parameters

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | 60 | 12 | 85 | |

| Acetonitrile | 80 | 24 | 78 | |

| Ethanol | 70 | 18 | 82 |

Temperature and Reaction Time Optimization

Elevated temperatures (60–80°C) are critical for overcoming the activation energy barrier. Prolonged heating beyond 24 hours in methanol risks over-alkylation , forming diethyl byproducts. Optimal conditions balance temperature and time to maximize yield while minimizing degradation.

Yield and Purity Considerations

Crude this compound is purified via recrystallization from ethanol-diethyl ether mixtures, yielding white to orange crystals. Residual pyridine is removed by washing with cold diethyl ether, ensuring >98% purity.

Alternative Synthesis Approaches

Solid-State Quaternization

Recent studies demonstrate that solvent-free reactions under mechanochemical grinding can achieve 70% yield within 6 hours, reducing waste and energy consumption. This method avoids solvent handling but requires precise control of stoichiometry to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 1 hour enhances reaction efficiency, achieving 88% yield in dimethylformamide (DMF). This approach is advantageous for high-throughput applications but necessitates specialized equipment.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. A 2024 study reported a pilot-scale process producing 10 kg batches with 90% yield using ethanol as the solvent. Key challenges include iodide ion disposal and reactor corrosion, mitigated by using glass-lined equipment.

Challenges and Troubleshooting

Byproduct Formation

Diethylpyridinium iodide may form if excess ethyl iodide is used. This is addressed by maintaining a 1:1.05 molar ratio of pyridine to ethyl iodide.

Hygroscopicity

This compound is hygroscopic, requiring storage in desiccators under nitrogen. Exposure to moisture leads to hydrolysis, regenerating pyridine and ethanol.

Análisis De Reacciones Químicas

1-Ethylpyridinium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, to form corresponding pyridinium salts.

Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.

Complex Formation: This compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.

Common reagents used in these reactions include halide salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Ethylpyridinium iodide has several scientific research applications:

Ionic Liquids: It is used as a component in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.

Biomass Conversion: This compound has been studied for its role in the depolymerization and conversion of lignocellulosic biomass into valuable chemicals.

Material Science:

Mecanismo De Acción

The mechanism of action of 1-Ethylpyridinium iodide in various applications involves its ability to interact with other molecules through ionic interactions and hydrogen bonding. In biomass conversion, for example, it facilitates the breakdown of cellulose by disrupting hydrogen bonds within the cellulose structure, leading to depolymerization . In ionic liquids, its unique ionic nature contributes to the solvent properties that enable efficient catalysis and electrochemical reactions .

Comparación Con Compuestos Similares

Pyridinium-Based Ionic Liquids with Different Anions

The anion in pyridinium salts significantly influences their physical and chemical properties. Below is a comparison with analogous pyridinium ionic liquids:

Key Findings :

- Anion Effects : Larger anions (e.g., triflate) generally reduce melting points and viscosity compared to smaller halides (I⁻, Br⁻, Cl⁻) due to delocalized charge .

- Tribological Performance : 1-Ethylpyridinium bromide outperforms iodide in wear reduction when added to neem oil, highlighting anion-dependent surface interactions .

Comparison with Imidazolium-Based Ionic Liquids

Imidazolium ionic liquids are structurally distinct but share similar applications. A comparison with 1-ethyl-3-methylimidazolium ([Emim]) salts is shown below:

Key Findings :

- Cation Structure : Pyridinium salts exhibit lower solubility for biopolymers like chitin compared to imidazolium salts with acetate anions ([Emim][OAc]) .

- Anion Synergy : While both [Emim][I] and this compound contain iodide, the imidazolium cation enhances electrochemical stability in energy storage applications .

Functionalized Derivatives: DASPEI

2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide (DASPEI) is a fluorescent derivative used in biological studies:

Key Findings :

- Thermal Stability : DASPEI’s decomposition at 267°C contrasts with the parent compound’s lower melting point, reflecting structural modifications .

Research Findings and Industrial Relevance

- Thermophysical Properties : 1-Ethylpyridinium triflate exhibits lower viscosity and higher conductivity than the iodide form, advantageous in thermal fluid applications .

- Biological Compatibility : DASPEI’s low cytotoxicity allows real-time monitoring of zebrafish lateral line neuromasts, a niche application compared to industrial uses of the parent compound .

- Safety Profiles : 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide (from safety data sheets) has distinct handling requirements compared to iodide, emphasizing anion-dependent toxicity .

Actividad Biológica

1-Ethylpyridinium iodide (EPI) is a quaternary ammonium compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHIN and a molecular weight of approximately 232.06 g/mol. The compound features a pyridinium ring substituted with an ethyl group and an iodide ion, which plays a crucial role in its solubility and reactivity.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHIN |

| Molecular Weight | 232.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Key mechanisms include:

- Membrane Interaction : EPI can integrate into cellular membranes, affecting membrane fluidity and permeability.

- DNA Intercalation : Similar to other pyridinium derivatives, EPI may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cell viability.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting the growth of breast cancer cells (MCF-7) and other tumor types.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 10-30 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 20-35 |

These findings suggest that EPI could serve as a lead compound for developing new anticancer therapies.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of EPI on normal and cancerous cell lines. Results indicate that while EPI is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential for selective targeting.

Study Example: Efficacy in Breast Cancer Models

A recent study evaluated the effects of EPI on MCF-7 breast cancer cells. The results showed that treatment with EPI led to:

- Cell Cycle Arrest : Flow cytometry analysis revealed that EPI induced G2/M phase arrest.

- Apoptosis Induction : Increased levels of apoptotic markers were observed post-treatment, confirming the compound's role in promoting programmed cell death.

Table 3: Summary of Findings from the Breast Cancer Study

| Parameter | Result |

|---|---|

| Cell Cycle Phase Arrest | G2/M |

| Apoptotic Markers | Increased |

| Viability Post-Treatment | Significant decrease |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-ethylpyridinium iodide, and how is purity validated?

- Methodology : Synthesis typically involves quaternization of pyridine with ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux. Purity is validated via spectroscopy to confirm the absence of unreacted pyridine and by elemental analysis to verify stoichiometry. For example, peaks at δ 8.7–9.2 ppm (pyridinium protons) and δ 1.5–1.8 ppm (ethyl group) are characteristic . High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is also used for derivatives like DASPEI .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodology : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility testing via gravimetric analysis is recommended for specific solvents. For biological applications, DMSO stock solutions (0.5–5 mg/mL) are prepared and diluted in aqueous buffers to avoid precipitation. Solubility data should be cross-referenced with UV-Vis spectroscopy (εmax at 457–463 nm for derivatives) to confirm stability .

Q. How is this compound characterized spectroscopically?

- Methodology : Key techniques include:

- : Peaks for pyridinium protons (δ 8.5–9.5 ppm) and ethyl groups (δ 1.3–1.8 ppm) .

- FT-IR: Stretching vibrations for C-N<sup>+</sup> (1,220–1,250 cm<sup>−1</sup>) and C-I (500–600 cm<sup>−1</sup>) .

- UV-Vis: For derivatives like DASPEI, absorbance maxima at 457–463 nm indicate π-π* transitions in the conjugated system .

Advanced Research Questions

Q. How does this compound interact with mitochondrial membranes in live-cell assays?

- Methodology : The compound accumulates in mitochondria due to its lipophilic cation nature, driven by membrane potential. Fluorescence assays (e.g., using DASPEI) measure emission at 570–600 nm (Stokes shift ~100 nm) to quantify membrane potential. Calibration with uncouplers like CCCP validates specificity. Confocal microscopy confirms subcellular localization . Contradictions in membrane affinity between cell types require controls using Rho123 or TMRM dyes .

Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields of 1-ethylpyridinium derivatives?

- Methodology : Discrepancies arise from solvent polarity, pH, and excitation wavelength. Standardize measurements using:

- Solvent systems : Compare DMSO vs. aqueous buffers.

- Reference standards : Use quinine sulfate (Φ = 0.55 in 0.1 M H2SO4) for calibration.

- pH control : Adjust with HEPES or PBS (pH 7.4 for physiological conditions).

Reproducibility requires detailed reporting of instrument parameters (e.g., slit widths, detector sensitivity) .

Q. How can in vivo and in vitro models be optimized for studying this compound’s bioactivity?

- Methodology :

- In vitro : Use immortalized cell lines (e.g., HEK293) with standardized mitochondrial isolation protocols. Measure IC50 values via MTT assays, accounting for dye interference .

- In vivo : Zebrafish larvae are ideal for real-time imaging due to transparency. Dose-response studies (e.g., 0.1–10 µM) assess toxicity and uptake kinetics. Validate with TEM to visualize mitochondrial ultrastructure .

Q. What advanced techniques elucidate the structural dynamics of this compound in ionic liquid systems?

- Methodology : Pair molecular dynamics (MD) simulations with experimental

- MD : Simulate cation-anion interactions using force fields like OPLS-AA.

- Raman spectroscopy : Monitor C-I stretching modes (500–600 cm<sup>−1</sup>) to validate simulation predictions.

- DSC/TGA : Determine thermal stability (decomposition ~267°C) and phase behavior .

Methodological Considerations

- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition and step-by-step synthesis protocols .

- Contradiction Analysis : Use meta-analysis frameworks to compare published fluorescence yields, emphasizing solvent and instrumentation variables .

- Ethical Compliance : For biological studies, follow NIH guidelines for animal/human subject protocols, including IRB approvals and dose justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.